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molecular formula C15H11NO B5791598 1-anthracenecarboxamide

1-anthracenecarboxamide

Cat. No. B5791598
M. Wt: 221.25 g/mol
InChI Key: UMVFZJRCHRLAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07317024B2

Procedure details

To a solution of anthracene-1-carboxylic acid (2.5 g, 11.26 mmol) in THF (30 ml) was added DMF (1.75 ml, 22.52 mmol). The solution was cooled to 0° C. and oxalyl dichloride (2M in CH2Cl2, 22.5 ml, 45 mmol) was added dropwise. The reaction solution was stirred at room temperature for 2 hours and then was cannulated into a solution of concentrated ammonium hydroxide (25 ml) in a 3-necked flask cooled at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 24 hours. The white precipitate was filtered and washed with water to give anthracene-1-carboxylic acid amide as an off-white solid (2.58 g, 100% yield). LC/MS (m/z 222.15 (M+H)+); HPLC (Column: Shimadzu VP-0DS, C-18 Ballistic; 10-90% aq CH3OH/0.1% H3PO4, same for compounds hereafter unless noted) Rt: 2.872 min.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:15]([OH:17])=O)[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.C[N:19](C=O)C.C(Cl)(=O)C(Cl)=O.[OH-].[NH4+]>C1COCC1>[C:1]1([C:15]([NH2:19])=[O:17])[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=CC2=CC3=CC=CC=C3C=C12)C(=O)O
Name
Quantity
1.75 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
22.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC2=CC3=CC=CC=C3C=C12)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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